molecular formula C9H3F13O2 B1607733 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid CAS No. 261503-43-9

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid

Cat. No.: B1607733
CAS No.: 261503-43-9
M. Wt: 390.10 g/mol
InChI Key: VMBSSRTXPFBWQQ-UHFFFAOYSA-N
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Description

(E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a double bond in the hept-2-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid typically involves the introduction of fluorine atoms into the hept-2-enoic acid backbone. One common method is the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialized materials with enhanced chemical resistance and stability.

Comparison with Similar Compounds

    4-Iodobenzoic Acid: Another halogenated organic compound with distinct properties and applications.

    Perfluorooctanoic Acid: A fluorinated compound with similar chemical properties but different applications.

Uniqueness: (E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBSSRTXPFBWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379249
Record name 4,4-Bis(trifluoromethyl)-2H,3H-heptafluoroheptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-43-9
Record name 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)-2-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Bis(trifluoromethyl)-2H,3H-heptafluoroheptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid
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4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid
Reactant of Route 3
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid
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4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid
Reactant of Route 5
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4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid
Reactant of Route 6
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid

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